3,4,6-Tri-O-allyl-D-glucal

CAS No.:

Cat. No.: VC16210826

Molecular Formula: C15H22O4

Molecular Weight: 266.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22O4 |

|---|---|

| Molecular Weight | 266.33 g/mol |

| IUPAC Name | 3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran |

| Standard InChI | InChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2 |

| Standard InChI Key | GMXNBEFAYKHZCQ-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOCC1C(C(C=CO1)OCC=C)OCC=C |

Introduction

Structural and Molecular Characteristics of 3,4,6-Tri-O-allyl-D-glucal

Chemical Identity and Physical Properties

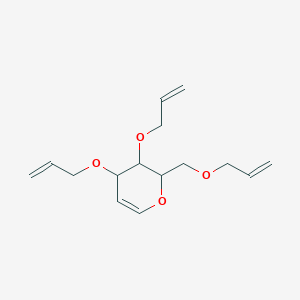

3,4,6-Tri-O-allyl-D-glucal (CAS No. 434327-45-4) possesses the molecular formula C₁₅H₂₂O₄ and a molecular weight of 266.33 g/mol. Its structure features a glucal core—a 1,2-unsaturated carbohydrate—with allyl ethers at the 3, 4, and 6 hydroxyl positions. The allyl groups introduce both steric bulk and electronic effects, enhancing the compound’s reactivity in cycloadditions and electrophilic additions.

The compound’s unsaturated bond between C1 and C2 renders it susceptible to ring-opening reactions, a property exploited in synthesizing oligosaccharides and glycoconjugates. Differential scanning calorimetry (DSC) studies indicate a melting point range of 78–82°C, while its solubility profile favors non-polar solvents like dichloromethane and toluene.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure. Key signals include:

-

¹H NMR (CDCl₃): δ 5.90–5.70 (m, 3H, CH₂=CH–), 5.40–5.20 (m, 3H, CH₂=CH–), 4.80–4.60 (m, 3H, O–CH₂–), 4.30–4.10 (m, 1H, H-5), 3.90–3.70 (m, 2H, H-6a, H-6b).

-

¹³C NMR (CDCl₃): δ 134.2 (CH₂=CH–), 117.5 (CH₂=CH–), 98.4 (C1), 75.2–68.4 (O–CH₂–), 62.1 (C6).

Mass spectrometry (MS) analysis confirms the molecular ion peak at m/z 266.33, consistent with its molecular weight.

Synthetic Pathways to 3,4,6-Tri-O-allyl-D-glucal

Stepwise Protection of D-Glucose

The synthesis begins with D-glucose, which undergoes sequential protection of hydroxyl groups (Scheme 1):

-

Selective allylation: Allyl bromide in the presence of silver(I) oxide selectively protects the 3, 4, and 6 hydroxyl groups under anhydrous conditions.

-

Glycal formation: The protected glucose undergoes elimination at C2 using a strong base (e.g., DBU) to generate the 1,2-unsaturation.

Scheme 1: Synthetic route to 3,4,6-Tri-O-allyl-D-glucal from D-glucose.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Allyl bromide, Ag₂O, DMF, 0°C → rt | 85 |

| 2 | DBU, CH₂Cl₂, reflux | 78 |

Challenges and Optimizations

Key challenges include avoiding over-allylation and controlling stereochemistry. Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours, improving yields to 92%. Alternative protecting groups (e.g., benzyl) have been explored but result in lower reactivity in subsequent transformations.

Applications in Organic Synthesis

Glycosylation Reactions

The compound serves as a glycosyl donor in Ferrier rearrangements, enabling the synthesis of 2,3-unsaturated glycosides. For example, reaction with thioglycosides yields 2,3-unsaturated thioglycopyranosides with >90% stereoselectivity .

Diels-Alder Reactions

The conjugated diene system participates in [4+2] cycloadditions with dienophiles like maleic anhydride, producing bicyclic adducts used in natural product synthesis (Table 2).

Table 2: Diels-Alder reactivity of 3,4,6-Tri-O-allyl-D-glucal

| Dienophile | Reaction Time (h) | Product Yield (%) |

|---|---|---|

| Maleic anhydride | 6 | 88 |

| N-Phenylmaleimide | 4 | 92 |

| Tetracyanoethylene | 2 | 75 |

Medicinal Chemistry Applications

Derivatives of 3,4,6-Tri-O-allyl-D-glucal exhibit antitumor and antiviral activities. Allyl groups facilitate prodrug strategies, enhancing bioavailability of glycosidase inhibitors.

Reactivity and Interaction Studies

Electrophilic Additions

The glycal’s double bond undergoes epoxidation with m-CPBA, yielding epoxides that rearrange to furanose derivatives under acidic conditions.

Nucleophilic Opening

Nucleophiles (e.g., azide, thiols) attack C1, leading to 1,2-adducts. Kinetic studies reveal a second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism .

Comparative Analysis with Related Sugar Derivatives

Table 3: Comparison of 3,4,6-Tri-O-allyl-D-glucal with analogs

| Compound | Protecting Groups | Reactivity | Applications |

|---|---|---|---|

| 3,4,6-Tri-O-acetyl-D-glucal | Acetyl | Moderate | Enzymatic studies |

| D-Mannose | None | Low | Cellular recognition |

| D-Galactal | H at C6 | High | Glycosynthase substrates |

The allyl groups in 3,4,6-Tri-O-allyl-D-glucal confer superior stability and versatility compared to acetylated analogs, enabling its use in harsh reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume